Cas no 3510-48-3 (N,N'-Bis(4-chlorobenzylidene)hydrazine)
N,N'-Bis(4-chlorobenzylidene)hydrazine Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,4-chloro-, 2-[(4-chlorophenyl)methylene]hydrazone
- P-CHLOROBENZALDEHYDE, AZINE
- 1,2-bis(4-chlorobenzylidene)hydrazine
- 1,4-bis(4-chlorophenyl)-1,4-butanedione
- 1,4-bis(4-chlorophenyl)-2,3-diazabutadiene
- 1,4-bis(4'-chlorophenyl)butane-1,4-dione
- 1,4-bis-(4-chloro-phenyl)-butane-1,4-dione
- 1,4-Bis-(4-chlor-phenyl)-butan-1,4-dion
- 4,4'-dichlorobenzaldehyde azine
- 4-chlorobenzaldehyde azine
- AC1L632I
- AC1Q5E2Z
- AR-1B7543
- CTK4F3365
- NSC44501
- SCHEMBL11776182
- (E)-1-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]methanimine
- N,N'-Bis(4-chlorobenzylidene)hydrazine
- CS-0231626
- NSC865
- 1-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methyleneamino]methanimine
- 1,2-Bis((E)-4-chlorobenzylidene)hydrazine
- NSC-865
- 3510-48-3
- NSC651751
- EN300-1091457
- (E,E)-1,2-bis-4-chlorobenzaldazine
- N,N'-Bis-(4-chloro-benzylidene)-hydrazine
- NSC-651751
- (E,E)-BIS[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINE
- CCG-237073
- AKOS003616475
- 41097-37-4
-
- Inchi: 1S/C14H10Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9+,18-10+
- InChI Key: FDHFFSOZYINJQR-BEQMOXJMSA-N
- SMILES: ClC1C=CC(/C=N/N=C/C2C=CC(=CC=2)Cl)=CC=1
Computed Properties
- Exact Mass: 276.0223
- Monoisotopic Mass: 276.0221037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 24.7Ų
Experimental Properties
- PSA: 24.72
- LogP: 4.44640
N,N'-Bis(4-chlorobenzylidene)hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N212585-250mg |
N,N'-Bis(4-chlorobenzylidene)hydrazine |
3510-48-3 | 250mg |
$ 80.00 | 2022-06-03 | ||
| TRC | N212585-500mg |
N,N'-Bis(4-chlorobenzylidene)hydrazine |
3510-48-3 | 500mg |
$ 130.00 | 2022-06-03 | ||
| Biosynth | IB57824-10 g |
N,N'-Bis(4-chlorobenzylidene)hydrazine |
3510-48-3 | 10g |
$1,016.40 | 2023-01-04 |
N,N'-Bis(4-chlorobenzylidene)hydrazine Related Literature
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1. The reactions of hydrazones and related compounds with strong bases. Part 4. 4,5-Diaryl-1,2,3-triazoles from aromatic aldehyde azines and from the reaction of arenecarbonitriles with aryldiazomethanesMichael F. Grundon,Ejaz A. Khan J. Chem. Soc. Perkin Trans. 1 1988 2917
Additional information on N,N'-Bis(4-chlorobenzylidene)hydrazine
Recent Advances in the Study of N,N'-Bis(4-chlorobenzylidene)hydrazine (CAS: 3510-48-3) in Chemical Biology and Pharmaceutical Research
N,N'-Bis(4-chlorobenzylidene)hydrazine (CAS: 3510-48-3) is a hydrazone derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The growing interest in this molecule is reflected in the increasing number of studies published in peer-reviewed journals, highlighting its versatility and potential as a scaffold for drug development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of N,N'-Bis(4-chlorobenzylidene)hydrazine. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a combination of in vitro assays and molecular docking simulations to identify the compound's binding interactions with bacterial enzymes, providing insights into its mode of action. These findings suggest that N,N'-Bis(4-chlorobenzylidene)hydrazine could serve as a promising lead compound for the development of novel antibiotics.
In addition to its antimicrobial properties, N,N'-Bis(4-chlorobenzylidene)hydrazine has shown potential in cancer research. A recent study in Bioorganic & Medicinal Chemistry Letters reported its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's cytotoxic effects were attributed to its interaction with key cellular targets, such as the Bcl-2 family of proteins, which play a critical role in regulating apoptosis. These findings underscore the compound's potential as a chemotherapeutic agent, warranting further investigation in preclinical models.
The synthesis and structural modification of N,N'-Bis(4-chlorobenzylidene)hydrazine have also been areas of active research. A 2022 study in Tetrahedron Letters described an efficient synthetic route for the compound, optimizing reaction conditions to improve yield and purity. Furthermore, researchers have explored the introduction of various substituents to enhance its biological activity and pharmacokinetic properties. These efforts have led to the development of analogs with improved efficacy and selectivity, paving the way for future drug discovery campaigns.
Despite these promising developments, challenges remain in the clinical translation of N,N'-Bis(4-chlorobenzylidene)hydrazine. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent advancements in formulation technologies, such as nanoparticle-based delivery systems, offer potential solutions to these challenges. For example, a 2023 study in the International Journal of Pharmaceutics demonstrated the successful encapsulation of the compound in polymeric nanoparticles, significantly enhancing its solubility and therapeutic efficacy in animal models.
In conclusion, N,N'-Bis(4-chlorobenzylidene)hydrazine (CAS: 3510-48-3) represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and formulation, highlight its potential as a therapeutic agent. Future studies should focus on addressing the remaining challenges and advancing the compound through the drug development pipeline. The continued investigation of this molecule and its analogs is likely to yield valuable insights and novel therapeutic options for various diseases.
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